ethyl 2-({7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)acetate
Description
Ethyl 2-({7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)acetate is a purine-derived compound featuring a 2-chlorophenylmethyl substituent at the 7-position of the purine core, a methyl group at the 3-position, and an ethyl ester-linked sulfanylacetate moiety at the 8-position. The 2-chlorophenyl group confers steric and electronic effects distinct from other aryl or alkyl substituents, which may influence solubility, metabolic stability, and binding affinity .
Properties
IUPAC Name |
ethyl 2-[7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O4S/c1-3-26-12(23)9-27-17-19-14-13(15(24)20-16(25)21(14)2)22(17)8-10-6-4-5-7-11(10)18/h4-7H,3,8-9H2,1-2H3,(H,20,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUOSPBNGZKRGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=C(N1CC3=CC=CC=C3Cl)C(=O)NC(=O)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-({7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide derivatives and amines.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride.
Attachment of the Sulfanyl Group: The sulfanyl group is attached through a thiolation reaction using thiol reagents.
Esterification: The final step involves esterification with ethyl acetate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the purine core can be reduced to form alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives of the purine core.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
Ethyl 2-({7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)acetate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Pharmacology: It can be studied for its potential therapeutic effects and pharmacokinetic properties.
Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions at the molecular level.
Mechanism of Action
The mechanism of action of ethyl 2-({7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The purine core can mimic natural nucleotides, allowing the compound to bind to nucleotide-binding sites on enzymes or receptors, thereby modulating their activity. The chlorophenyl group can enhance the binding affinity and specificity of the compound.
Comparison with Similar Compounds
2-Chlorophenylmethyl (Target Compound)
Benzyl ()
- Compound : Methyl [(7-benzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate
- Structure : Unsubstituted benzyl group.
- Impact : Increased lipophilicity compared to chlorophenyl derivatives but lacks halogen-mediated electronic effects. The absence of chlorine may reduce metabolic stability due to fewer steric barriers to oxidation .
Heptyl ()
- Compound : Ethyl [(7-heptyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate
- Structure : Linear heptyl chain.
- Molecular weight (382.48 g/mol) is significantly higher than the target compound, which may affect pharmacokinetics .
4-Chlorobenzyl ()
- Compound: Ethyl 2-((7-(4-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)propanoate
- Structure : Chlorine at the para position of the benzyl group.
- Molecular formula (C₁₈H₁₉ClN₄O₄S) is identical to the target compound except for the chlorine position, highlighting the importance of regiochemistry in activity .
2-Phenylethyl ()
- Compound : Pentyl 2-[3-methyl-2,6-dioxo-7-(2-phenylethyl)purin-8-yl]sulfanylacetate
- Structure : Phenethyl group with a two-carbon spacer.
- Impact : Increased flexibility compared to benzyl or chlorophenylmethyl groups. The extended chain may allow deeper penetration into hydrophobic binding pockets .
Ester Group Variations
Functional Group Replacements
Biological Activity
Ethyl 2-({7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, and therapeutic implications based on recent research findings.
Anticancer Potential
Recent studies have highlighted the anticancer properties of compounds related to purines. This compound has been shown to inhibit various cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival.
The compound is believed to exert its effects through the following mechanisms:
- Inhibition of Kinase Activity : Similar compounds have demonstrated inhibition of tyrosine kinases, which are critical in cancer progression .
- Induction of Apoptosis : Research indicates that purine derivatives can trigger apoptotic pathways in cancer cells .
- Cell Cycle Arrest : By interfering with cell cycle regulators, these compounds can halt the proliferation of malignant cells .
Antimicrobial Activity
This compound has also shown potential antimicrobial activity against various bacterial strains. The presence of the chlorophenyl group enhances its interaction with bacterial membranes.
Table: Summary of Biological Activities
| Activity Type | Effectiveness | Mechanism |
|---|---|---|
| Anticancer | High | Inhibition of kinase activity |
| Induction of apoptosis | ||
| Cell cycle arrest | ||
| Antimicrobial | Moderate | Membrane disruption |
Case Study 1: Anticancer Efficacy
In a recent study published in Journal of Medicinal Chemistry, derivatives similar to ethyl 2-{...} were tested against breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with IC50 values significantly lower than those observed for standard chemotherapeutic agents .
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) comparable to conventional antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
